N-(4-fluorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound characterized by a complex molecular structure
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several steps. One common method includes the reaction of 4-fluorobenzylamine with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but differs in its chemical properties and applications.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific fields.
The uniqueness of N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18FNO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18FNO3/c1-12-9-16-17(23-8-2-7-22-16)10-15(12)18(21)20-11-13-3-5-14(19)6-4-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21) |
InChI Key |
OWBSQJIXEWGSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NCC3=CC=C(C=C3)F)OCCCO2 |
Origin of Product |
United States |
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